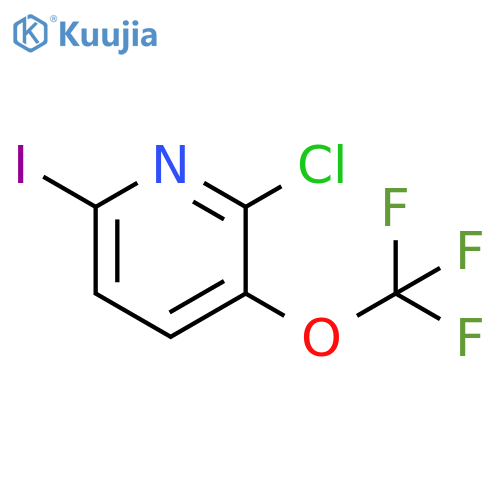

Cas no 1361496-09-4 (Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)-)

1361496-09-4 structure

商品名:Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)-

Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)- 化学的及び物理的性質

名前と識別子

-

- Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)-

- 1361496-09-4

- EN300-8300937

- SCHEMBL22028866

- 2-Chloro-6-iodo-3-(trifluoromethoxy)pyridine

- JJFAQQMKXBDPRU-UHFFFAOYSA-N

-

- インチ: 1S/C6H2ClF3INO/c7-5-3(13-6(8,9)10)1-2-4(11)12-5/h1-2H

- InChIKey: JJFAQQMKXBDPRU-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC(I)=CC=C1OC(F)(F)F

計算された属性

- せいみつぶんしりょう: 322.88217g/mol

- どういたいしつりょう: 322.88217g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

- 密度みつど: 2.059±0.06 g/cm3(Predicted)

- ふってん: 250.4±40.0 °C(Predicted)

- 酸性度係数(pKa): -7.84±0.10(Predicted)

Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR0287WS-500mg |

2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |

1361496-09-4 | 95% | 500mg |

$1297.00 | 2025-02-17 | |

| Enamine | EN300-8300937-1.0g |

2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |

1361496-09-4 | 95.0% | 1.0g |

$1185.0 | 2025-02-21 | |

| Enamine | EN300-8300937-5.0g |

2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |

1361496-09-4 | 95.0% | 5.0g |

$3438.0 | 2025-02-21 | |

| Enamine | EN300-8300937-0.05g |

2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |

1361496-09-4 | 95.0% | 0.05g |

$275.0 | 2025-02-21 | |

| Enamine | EN300-8300937-0.25g |

2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |

1361496-09-4 | 95.0% | 0.25g |

$586.0 | 2025-02-21 | |

| Aaron | AR0287WS-50mg |

2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |

1361496-09-4 | 95% | 50mg |

$404.00 | 2025-02-17 | |

| Aaron | AR0287WS-250mg |

2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |

1361496-09-4 | 95% | 250mg |

$831.00 | 2025-02-17 | |

| Aaron | AR0287WS-1g |

2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |

1361496-09-4 | 95% | 1g |

$1655.00 | 2025-02-17 | |

| Enamine | EN300-8300937-0.1g |

2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |

1361496-09-4 | 95.0% | 0.1g |

$410.0 | 2025-02-21 | |

| Enamine | EN300-8300937-10.0g |

2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |

1361496-09-4 | 95.0% | 10.0g |

$5099.0 | 2025-02-21 |

Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)- 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

1361496-09-4 (Pyridine, 2-chloro-6-iodo-3-(trifluoromethoxy)-) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量